molecular formula C10H10ClNO4 B321158 Isopropyl 4-chloro-3-nitrobenzoate

Isopropyl 4-chloro-3-nitrobenzoate

Cat. No.: B321158
M. Wt: 243.64 g/mol
InChI Key: SYAIBOZYDSNSJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 4-chloro-3-nitrobenzoate is a useful research compound. Its molecular formula is C10H10ClNO4 and its molecular weight is 243.64 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H10ClNO4

Molecular Weight

243.64 g/mol

IUPAC Name

propan-2-yl 4-chloro-3-nitrobenzoate

InChI

InChI=1S/C10H10ClNO4/c1-6(2)16-10(13)7-3-4-8(11)9(5-7)12(14)15/h3-6H,1-2H3

InChI Key

SYAIBOZYDSNSJG-UHFFFAOYSA-N

SMILES

CC(C)OC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-]

Canonical SMILES

CC(C)OC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 4-chloro-3-nitrobenzoyl chloride (20.5 g) in ethyl acetate (80 cm3) was added a solution of triethylamine (10.1 g) and i-propylalcohol (6 g) in ethylacetate (40 cm3) over 15 mins causing a slight exotherm. The reaction was stirred at the ambient temperature for a further 3.5 hours and then poured into water. The layers were separated and the aqueous layer was extracted with ethyl acetate and the combined ethyl acetate layers were washed with 10% HCl, brine and dried with sodium sulphate. Filtration and evaporation gave iso-propyl 4-chloro-3-nitrobenzoate as a yellow solid (22.5 g). 1H nmr (CDCl3) d: 8.49 (1H, d), 8.17 (1H, dd), 7.64 (1H, d), 5.29 (1H, septet), 1.40 (6H, d). Mpt 61°-62° C.
Quantity
20.5 g
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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